molecular formula C21H14F2N2O3 B2715776 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-82-9

3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2715776
CAS RN: 921889-82-9
M. Wt: 380.351
InChI Key: UNUMVMLVSHHCNW-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex chemical compound used in scientific research. It has a molecular formula of C21H14F2N2O3, an average mass of 380.344 Da, and a monoisotopic mass of 380.097260 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C21H14F2N2O3 . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C21H14F2N2O3), average mass (380.344 Da), and monoisotopic mass (380.097260 Da) . Additional properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The study of benzodiazepinooxazoles and their reactions provides insights into the synthesis of complex organic compounds, including those related to the queried chemical. For instance, reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives highlight the intricate processes involved in forming exo-methylene compounds and isoindoles, offering a foundation for synthesizing related compounds like 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Terada et al., 1973).

Biological Activities and Potential Therapeutic Applications

Research into polyfluorinated dibenz[b,f][1,4]oxazepines has unveiled a variety of biological activities, primarily affecting the central nervous system. These studies offer a glimpse into the therapeutic potential of such compounds, possibly extending to derivatives like the one . The synthesis approaches and interaction with nucleophiles described can aid in the development of new pharmacologically active agents (Gerasimova et al., 1989).

Antitumor Properties

Investigations into fluorinated 2-(4-aminophenyl)benzothiazoles reveal their potent cytotoxic properties against certain cancer cell lines, underscoring the potential of fluorinated compounds in antitumor research. This suggests that the specific structure of 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide could be of interest in the development of new anticancer drugs (Hutchinson et al., 2001).

properties

IUPAC Name

3,4-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3/c1-25-17-4-2-3-5-19(17)28-18-9-7-13(11-14(18)21(25)27)24-20(26)12-6-8-15(22)16(23)10-12/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUMVMLVSHHCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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